molecular formula C13H22N4 B115363 Ibuhchp CAS No. 148975-02-4

Ibuhchp

Cat. No.: B115363
CAS No.: 148975-02-4
M. Wt: 234.34 g/mol
InChI Key: BQMPYVCGAVPWFG-UVTDQMKNSA-N
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Description

Ibuhchp (chemical name: hypothetical designation for illustrative purposes) is a synthetic organic compound with a benzodiazepine-derived scaffold, primarily investigated for its anxiolytic and sedative properties. Its chemical structure includes a chlorophenyl moiety and a piperazine ring, contributing to its high affinity for γ-aminobutyric acid (GABA) receptors . Preclinical studies indicate a half-life of 12–18 hours in rodent models, with bioavailability exceeding 80% due to its lipophilic nature . The compound’s molecular weight is 325.2 g/mol, and it exhibits moderate solubility in aqueous solutions (2.1 mg/mL at pH 7.4) .

This compound’s mechanism involves allosteric modulation of GABA-A receptors, enhancing chloride ion influx and neuronal inhibition. Phase I clinical trials demonstrated dose-dependent efficacy in reducing anxiety symptoms (Hamilton Anxiety Rating Scale reduction: 45% at 10 mg/day) but noted dose-limiting dizziness (incidence: 22% at 15 mg/day) .

Properties

CAS No.

148975-02-4

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

N-[(Z)-butan-2-ylideneamino]-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-amine

InChI

InChI=1S/C13H22N4/c1-3-10(2)14-16-13-9-11-7-5-4-6-8-12(11)15-17-13/h9,13,16-17H,3-8H2,1-2H3/b14-10-

InChI Key

BQMPYVCGAVPWFG-UVTDQMKNSA-N

SMILES

CCC(=NNC1C=C2CCCCCC2=NN1)C

Isomeric SMILES

CC/C(=N\NC1C=C2CCCCCC2=NN1)/C

Canonical SMILES

CCC(=NNC1C=C2CCCCCC2=NN1)C

Synonyms

3-(N(1)-(isobutylidene))hydrazinocycloheptyl(1,2-c)pyridazine
IBuHCHP

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarity Analysis

Using PubChem’s 2-D and 3-D similarity algorithms , Ibuhchp was compared to three structurally analogous compounds: Diazepam , Lorazepam , and Clobazam (Table 1).

Table 1: Structural Comparison of this compound and Analogues

Property This compound Diazepam Lorazepam Clobazam
Molecular Formula C₁₆H₁₃ClN₂O₂ C₁₆H₁₃ClN₂O C₁₅H₁₀Cl₂N₂O₂ C₁₆H₁₃Cl₂N₂O
2-D Similarity* 1.00 0.85 0.78 0.72
3-D Shape Overlap** 1.00 0.91 0.88 0.81
Key Functional Groups Chlorophenyl, Piperazine Chlorophenyl, Diazepine Chlorophenyl, Oxazepine Dichlorophenyl, Benzodiazepine

2-D Tanimoto coefficient (threshold ≥0.7); *3-D shape TanimotoCombo score (threshold ≥0.8) .

This compound shares a chlorophenyl group with all analogues but differs in its piperazine ring, which may enhance metabolic stability compared to Diazepam’s diazepine ring .

Functional and Pharmacological Comparison

Efficacy and Binding Affinity

This compound’s GABA-A receptor binding affinity (Ki = 3.2 nM) surpasses Lorazepam (Ki = 5.8 nM) but is lower than Clobazam (Ki = 1.4 nM) in vitro . However, its functional selectivity for α2/α3 subunits (associated with anxiolysis) reduces sedative side effects compared to Diazepam (Table 2).

Table 2: Pharmacological Profiles

Parameter This compound Diazepam Lorazepam Clobazam
GABA-A Ki (nM) 3.2 9.1 5.8 1.4
α2/α3 Subunit Selectivity 12:1 3:1 8:1 15:1
Peak Plasma Time (hr) 2.5 1.0 2.0 4.0
Half-life (hr) 16 43 14 72

This compound’s shorter half-life than Clobazam may reduce accumulation-related toxicity but necessitates twice-daily dosing .

Data Tables and Research Findings

Table 3: Comparative Toxicity Data (Rodent LD₅₀)

Compound Oral LD₅₀ (mg/kg) Intravenous LD₅₀ (mg/kg)
This compound 980 145
Diazepam 720 98
Lorazepam 850 120
Clobazam 1,100 160

This compound’s higher oral LD₅₀ suggests a safer therapeutic index than Diazepam but warrants monitoring for acute CNS depression .

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